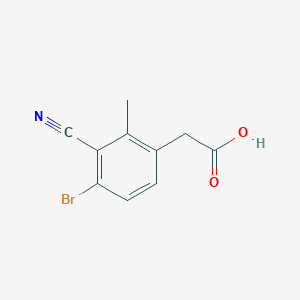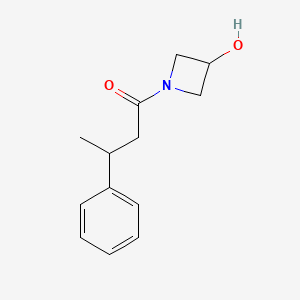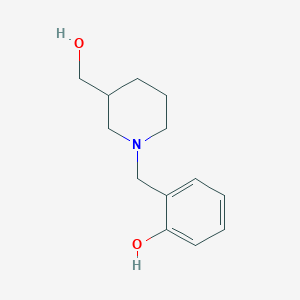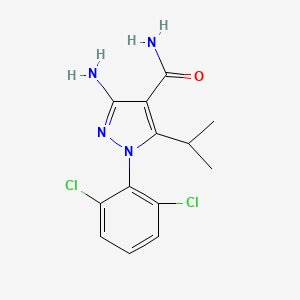![molecular formula C9H13NO4 B1475181 (2E)-4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-ensäure CAS No. 1567668-18-1](/img/structure/B1475181.png)
(2E)-4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-ensäure
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure would be largely determined by the pyrrolidine ring, which is a type of heterocycle. The presence of the hydroxymethyl and 4-oxobut-2-enoic acid groups would add complexity to the structure and could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the 4-oxobut-2-enoic acid group could participate in reactions typical of ketones and carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxymethyl and 4-oxobut-2-enoic acid groups could potentially make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthese von Trifluorethoxylierten Dihydropyrrolidonen
Diese Verbindung kann bei der Synthese von trifluorethoxylierten Dihydropyrrolidonen über eine Rhodium-katalysierte Oxidation und Trifluorethoxylierung von Pyrrolidonen eingesetzt werden . Dieser Prozess ermöglichte erstmals die Trifluorethoxylierung nicht-aktivierter sp3 C–H durch einen Domino-Ansatz, ohne die Herstellung von Substraten mit Halogenen oder leitenden Gruppen zu erfordern .
Antitumoraktivität
Die gebildeten α,β-ungesättigten γ-Butyrolactame können über die Michael-Additionsreaktion weiter funktionalisiert werden oder den Austausch der Trifluorethoxygruppe zur Hexafluoroisopropoxygruppe ermöglichen . Solche Verbindungen zeigen in vitro Antitumoraktivität und können als Hit-Verbindungen für weitere Forschung verwendet werden .
3. Selektive Synthese von Pyrrolidin-2-onen und 3-Iodopyrrolen Diese Verbindung kann bei der selektiven Synthese von Pyrrolidin-2-onen und 3-Iodopyrrolen über die Kaskade-Reaktionen von N-substituierten Piperidinen eingesetzt werden . Mechanistisch umfasst die Bildung von Pyrrolidin-2-onen einen Domino-Prozess, einschließlich der In-situ-Bildung von Pyrrolidin-2-carbaldehyd, gefolgt von Carbonsäurebildung, Decarboxylierung und Ipso-Oxidation .
Vielseitigkeit bei chemischen Vorhaben
Diese Verbindung wird als außergewöhnlich vielseitig beschrieben und bietet eine einzigartige Mischung aus Reaktivität und Selektivität, wodurch sie ein wertvolles Gut in verschiedenen chemischen Vorhaben darstellt .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-6-7-3-4-10(5-7)8(12)1-2-9(13)14/h1-2,7,11H,3-6H2,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVBCKIJWJRHSL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CO)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)

![1-({[(4-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475105.png)


![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)
![Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1475114.png)

![tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475116.png)

![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475121.png)
